(Z)-1-iodohex-3-ene

Catalog No.
S15846440
CAS No.
M.F
C6H11I
M. Wt
210.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-1-iodohex-3-ene

Product Name

(Z)-1-iodohex-3-ene

IUPAC Name

(Z)-1-iodohex-3-ene

Molecular Formula

C6H11I

Molecular Weight

210.06 g/mol

InChI

InChI=1S/C6H11I/c1-2-3-4-5-6-7/h3-4H,2,5-6H2,1H3/b4-3-

InChI Key

PEZZEOHNSDWFOS-ARJAWSKDSA-N

Canonical SMILES

CCC=CCCI

Isomeric SMILES

CC/C=C\CCI

(Z)-1-iodohex-3-ene is an organic compound characterized by the presence of an iodine atom attached to the first carbon of a hexene chain, with a double bond located between the third and fourth carbons. Its molecular formula is C6H11IC_6H_{11}I and it has a molecular weight of approximately 178.06 g/mol. The "Z" configuration indicates that the higher priority substituents on the double bond are on the same side, which influences its chemical properties and reactivity.

Typical for alkenes and haloalkanes:

  • Elimination Reactions: This compound can participate in elimination reactions to form alkenes. For instance, treatment with strong bases can lead to the formation of (E)-1-iodohex-3-ene or other alkenes.
  • Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles such as hydroxide ions or alkoxide ions, leading to the formation of alcohols or ethers, respectively.
  • Hydrohalogenation: When reacted with hydrogen halides, (Z)-1-iodohex-3-ene can yield haloalkanes.

Several methods exist for synthesizing (Z)-1-iodohex-3-ene:

  • Iodination of Hexenes: One common method involves the iodination of hexenes through electrophilic addition reactions. For example, starting from hex-3-ene, iodine can be added in the presence of a solvent like acetone to yield (Z)-1-iodohex-3-ene.
  • Halogen Exchange Reactions: Another method includes halogen exchange where an existing bromine or chlorine atom on a hexene is replaced by iodine using sodium iodide in acetone.
  • Alkylation Reactions: Starting from simpler alkenes and performing alkylation reactions with iodine-containing reagents can also yield (Z)-1-iodohex-3-ene.

(Z)-1-iodohex-3-ene serves as an important intermediate in organic synthesis:

  • Synthesis of Pharmaceuticals: It can be utilized to synthesize various pharmaceutical compounds due to its reactivity.
  • Chemical Research: Used in laboratories for studying reaction mechanisms involving alkenes and haloalkanes.

Interaction studies involving (Z)-1-iodohex-3-ene primarily focus on its reactivity with nucleophiles and electrophiles. The presence of the iodine atom makes it a good target for substitution reactions, which can be studied to understand its behavior in various chemical environments.

Similar Compounds

(Z)-1-iodohex-3-ene shares similarities with other halogenated alkenes. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
1-IodohexaneC6H13IC_6H_{13}ISaturated alkane with iodine; less reactive than alkenes.
3-IodohexaneC6H13IC_6H_{13}IIodine on the third carbon; different reactivity profile compared to (Z)-1-iodohex-3-ene.
4-IodobuteneC4H7IC_4H_7IShorter chain; exhibits similar reactivity but different structural properties.
1-BromohexaneC6H13BrC_6H_{13}BrSimilar structure without iodine; used for comparison in substitution reactions.

Uniqueness

The uniqueness of (Z)-1-iodohex-3-ene lies in its specific configuration and functional group placement, which influence its reactivity patterns significantly compared to its analogs. The presence of the double bond combined with the iodine atom allows for diverse chemical transformations that are not possible with saturated halides or other configurations of hexenes.

XLogP3

3.3

Exact Mass

209.99055 g/mol

Monoisotopic Mass

209.99055 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-15-2024

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